N-[(2,4-dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of similar compounds often involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis
The structure of similar compounds is often established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . In the crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the formation of hydrogen bonds and C-H-π interaction with a docking energy score .Physical and Chemical Properties Analysis
Similar compounds are often crystalline and colorless in nature with specific odors . They are also highly soluble in water and other polar solvents .Scientific Research Applications
Agricultural Applications
Amino-1,2,4-triazoles, closely related to the compound , have been extensively used in the agricultural sector. These compounds are foundational in the production of plant protection products, including insecticides, fungicides, and growth regulators. The efficacy of these chemicals in controlling pests and diseases while promoting plant growth underscores their significance in agriculture (Nazarov et al., 2021).
Medical and Pharmaceutical Applications
In the medical field, derivatives of amino-1,2,4-triazoles have found applications in developing pharmaceuticals. These compounds form the basis for a variety of drugs, offering antimicrobial, anti-inflammatory, and cardioprotective effects. Notably, they are involved in producing medications such as furazonal and cardiotril, highlighting their utility in addressing various health concerns (Nazarov et al., 2021).
Material Science Applications
Amino-1,2,4-triazoles are also instrumental in material science, contributing to the development of heat-resistant polymers and products with fluorescent properties. These materials find applications in biotechnology, energy, and chemistry, showcasing the compound's versatility and its derivatives in enhancing the performance and durability of materials (Nazarov et al., 2021).
Environmental and Biodegradation Studies
Research into 2,4-dichlorophenoxyacetic acid (2,4-D), a component closely related to the compound under discussion, emphasizes the environmental impact of these chemicals. Studies focus on the behavior of such compounds in agricultural environments and their microbial biodegradation, highlighting the importance of understanding and mitigating potential environmental damage (Magnoli et al., 2020).
Mechanism of Action
Target of Action
For instance, indole derivatives are known to bind with high affinity to multiple receptors , and triazoles have been reported to exhibit a wide range of biological activities .
Mode of Action
For example, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . Similarly, triazoles have been associated with antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and triazole derivatives , it can be inferred that MFCD00141610 may potentially influence a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by various factors, including its chemical structure, formulation, route of administration, and the patient’s physiological condition .
Result of Action
Given the diverse biological activities associated with indole and triazole derivatives , it can be inferred that the compound may potentially exert a variety of effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Compounds containing the 1,2,4-triazole ring are known to interact with a variety of enzymes and receptors . They can bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N'-(2,4-dichloroanilino)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N6O/c17-11-6-7-14(13(18)8-11)21-22-15(19)9-25-16-20-10-24(23-16)12-4-2-1-3-5-12/h1-8,10,21H,9H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNMUHORESCSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC(=NNC3=C(C=C(C=C3)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OC/C(=N/NC3=C(C=C(C=C3)Cl)Cl)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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